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Compound of Interest

Compound Name: (2,6-Dichlorophenyl)methanamine

Cat. No.: B151010

(2,6-Dichlorophenyl)methanamine and its derivatives represent a cornerstone in the
development of a diverse array of potent and selective bioactive molecules. The unique steric
and electronic properties conferred by the 2,6-dichloro substitution pattern play a crucial role in
defining the pharmacological activity of these compounds. This building block has been
successfully incorporated into molecules targeting a range of biological entities, including
kinases, G-protein coupled receptors, and enzymes, leading to the discovery of clinical
candidates for various diseases.

This document provides detailed application notes and protocols for researchers, scientists,
and drug development professionals interested in utilizing (2,6-dichlorophenyl)methanamine
as a scaffold for the synthesis of novel therapeutic agents.

Application Notes

The 2,6-dichlorophenyl moiety is a privileged structural motif in medicinal chemistry. Its
presence in a molecule can significantly influence its conformation, lipophilicity, and metabolic
stability. The chlorine atoms can engage in halogen bonding and other non-covalent
interactions within protein binding pockets, contributing to enhanced affinity and selectivity.
Furthermore, the steric bulk of the two chlorine atoms can restrict the rotation of the phenyl
ring, locking the molecule into a bioactive conformation.

Key therapeutic areas where this building block has proven invaluable include:

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b151010?utm_src=pdf-interest
https://www.benchchem.com/product/b151010?utm_src=pdf-body
https://www.benchchem.com/product/b151010?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151010?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

e Oncology: As a component of potent and selective kinase inhibitors targeting enzymes such
as Src, Abl, and p38 MAP kinase, which are implicated in cancer cell proliferation, survival,
and metastasis.

o Neuroscience: In the design of modulators for neurotransmitter receptors, such as the
dopamine D1 receptor, offering potential treatments for neurodegenerative disorders like
Parkinson's disease and dementia with Lewy bodies.

 Inflammatory Diseases: As a scaffold for inhibitors of key inflammatory mediators, such as
p38 MAP kinase, which plays a central role in the production of pro-inflammatory cytokines.

o Enzyme Inhibition: In the development of selective inhibitors for enzymes like copper amine
oxidases, which are involved in various physiological and pathological processes.

Featured Bioactive Molecules

This section details the synthesis and biological activity of several key bioactive molecules
derived from the (2,6-dichlorophenyl)methanamine scaffold.

Kinase Inhibitors

A potent, orally active Src kinase inhibitor, [7-(2,6-dichlorophenyl)-5-methylbenzo[1][2][3]triazin-
3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyllamine, has demonstrated significant anti-tumor activity
in preclinical models.[4] Src kinase is a non-receptor tyrosine kinase that plays a critical role in
regulating cell growth, differentiation, and survival. Its aberrant activation is frequently observed
in various human cancers.

Table 1: Biological Activity of the Src Kinase Inhibitor
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Compound Activity
Target Value Reference
Name Measurement
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Derivatives of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-one
have been identified as potent inhibitors of Abl kinase.[6][7] The Bcr-Abl fusion protein, a
constitutively active tyrosine kinase, is the causative agent of chronic myeloid leukemia (CML).

One notable example is PD173955, which potently inhibits Bcr-Abl-dependent cell growth.[8][9]
[10]

Table 2: Biological Activity of Abl Kinase Inhibitors
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Compound Activity
Target Value Reference

Name Measurement
IC50 (Kinase

PD173955 Ber-Abl 1-2 nM [8][9][10]
Assay)
IC50 (Cell

PD173955 Ber-Abl 2-35 nM [8][9][10]
Growth)

PD173955 Src IC50 22 nM [8][11]

PD166326 Ber-Abl Not Specified Most Potent [9][10]

An analog of the clinical candidate VX-745, 5-(2,6-Dichlorophenyl)-2-(phenyl-thio)-6H-
pyrimido[1,6-b]pyridazin-6-one, is a potent inhibitor of p38 mitogen-activated protein (MAP)
kinase.[12][13] p38 MAP kinase is a key enzyme in the inflammatory response, and its
inhibition is a therapeutic strategy for various inflammatory diseases.

Table 3: Biological Activity of p38 MAP Kinase Inhibitor
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Compound Activity
Target Value Reference
Name Measurement

5-(2,6-
Dichlorophenyl)-
2-((2,4-
difluorophenyl)thi
0)-6H-
pyrimido[1,6-

p38a IC50 10 nM [14][15]

b]pyridazin-6-one
(VX-745)

5-(2,6-
Dichlorophenyl)-
2-((2,4-
difluorophenyl)thi
0)-6H-
pyrimido[1,6-

p38p IC50 220 nM [14][15]

b]pyridazin-6-one
(VX-745)

Dopamine D1 Receptor Positive Allosteric Modulator
(PAM)

LY3154207 (Mevidalen) is a potent, subtype-selective, and orally available positive allosteric
modulator of the human dopamine D1 receptor.[1][16] It is currently in Phase 2 clinical trials for
the treatment of Lewy body dementia.[1][17] As a PAM, LY3154207 enhances the affinity of the
D1 receptor for its endogenous ligand, dopamine, offering a more nuanced modulation of
dopaminergic signaling compared to direct agonists.[18][19]

Table 4: Biological Activity of LY3154207
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Compound Activity
Target Value Reference
Name Measurement
Human
LY3154207 Dopamine D1 EC50 3nM [20]
Receptor

Copper Amine Oxidase Inhibitors

A series of 2,6-disubstituted benzylamine derivatives have been synthesized as reversible and
selective inhibitors of copper amine oxidases (CAOs).[2] These enzymes are involved in
various physiological processes, including the metabolism of biogenic amines.

Table 5: Biological Activity of Copper Amine Oxidase Inhibitors

Compound Class Target Activity Reference
2,6-disubstituted Copper Amine Reversible and 2]
benzylamines Oxidases Selective Inhibition

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of the

featured bioactive molecules.

Synthesis Protocols

The synthesis of many bioactive molecules incorporating the (2,6-
dichlorophenyl)methanamine scaffold often follows a convergent synthetic strategy. This
typically involves the preparation of the (2,6-dichlorophenyl)methanamine core or a related
synthon, followed by its coupling with another key intermediate.
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(2,6-Dichlorophenyl)methanamine
Synthon

Starting Materials Coupling Reaction »| Final Bioactive Molecule »{ Purification & Characterization

Key Intermediate
(e.g., Heterocycle)

K562 Cell Culture

:

Cell Lysis

:

Immunoprecipitation of Bcr-Abl

i

Kinase Reaction
(+/- Inhibitor, + [y-32P]ATP)

i

SDS-PAGE & Autoradiography

:

Quantification & IC50 Determination
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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